molecular formula C8H7F3N2O2 B1333457 6-(2,2,2-Trifluoroethoxy)nicotinamide CAS No. 676533-51-0

6-(2,2,2-Trifluoroethoxy)nicotinamide

Cat. No.: B1333457
CAS No.: 676533-51-0
M. Wt: 220.15 g/mol
InChI Key: MAPFIQNZBPLDIX-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol. . This compound is characterized by the presence of a trifluoroethoxy group attached to the nicotinamide moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 6-chloronicotinamide with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-(2,2,2-Trifluoroethoxy)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating metabolic pathways and its effects on disease models.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence cellular energy metabolism, DNA repair, and transcription regulation . It acts by modulating the activity of enzymes involved in these processes, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes . The trifluoroethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

6-(2,2,2-Trifluoroethoxy)nicotinamide can be compared with other similar compounds, such as:

    6-(2,2,2-Trifluoroethoxy)nicotinic acid: This compound has a carboxylic acid group instead of an amide group, which affects its chemical reactivity and biological activity.

    6-Ethoxy-nicotinic acid: The ethoxy group in this compound is less electronegative than the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    6-(Dimethylamino)nicotinic acid: The presence of a dimethylamino group introduces basicity and different reactivity compared to the trifluoroethoxy group.

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFIQNZBPLDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369431
Record name 6-(2,2,2-trifluoroethoxy)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

676533-51-0
Record name 6-(2,2,2-trifluoroethoxy)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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